[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide
Overview
Description
[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is notable for its unique structure, which includes both triazine and cyanamide functional groups.
Preparation Methods
The synthesis of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which undergoes nucleophilic substitution reactions.
Reaction with Ethylamine: Cyanuric chloride reacts with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine.
Introduction of Prop-2-ynylcyanamide:
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar compounds to [4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide include:
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its use as a herbicide.
4,6-Bis(ethylamino)-1,3,5-triazin-2(1H)-one: Studied for its potential pharmaceutical applications.
2,4,6-Tri-substituted-1,3,5-triazines: A broad class of compounds with diverse applications in chemistry and materials science.
The uniqueness of this compound lies in its combination of triazine and cyanamide functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-prop-2-ynylcyanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c1-4-7-18(8-12)11-16-9(13-5-2)15-10(17-11)14-6-3/h1H,5-7H2,2-3H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOIXEGRGAIRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(CC#C)C#N)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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